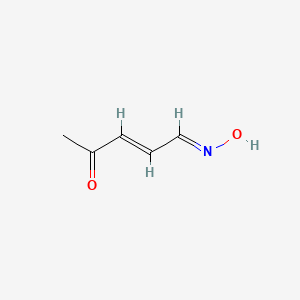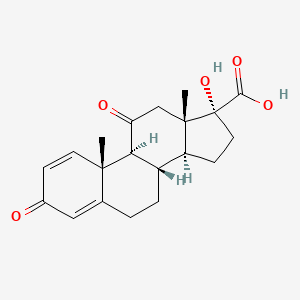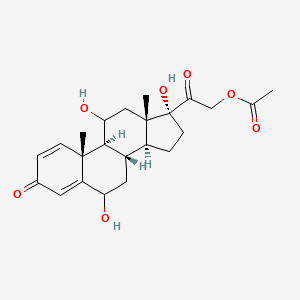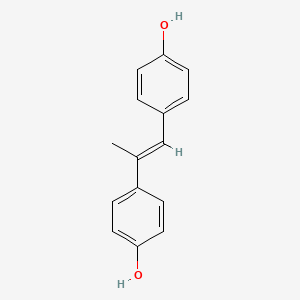
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- is a heterocyclic aromatic compound containing a benzene ring with a nitro group and a methoxy group in the para position. It is a colorless liquid that is soluble in common organic solvents. The compound has been studied extensively for its unique properties and its applications in scientific research.
作用機序
The exact mechanism by which benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- acts is not fully understood. However, it is believed that the nitro group in the para position of the benzene ring is responsible for its unique properties. The nitro group is believed to act as an electron-withdrawing group, which leads to an increase in the electron density of the ring and a decrease in the electron density of the methoxy group. This electron shift leads to the formation of a resonance stabilized intermediate, which is believed to be responsible for the compound’s unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- are not fully understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes. Additionally, the compound has been shown to have an effect on the expression of certain genes and to have an effect on cell growth and differentiation.
実験室実験の利点と制限
The advantages of using benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- in laboratory experiments include its low cost and its ease of synthesis. Additionally, the compound is relatively stable and does not require special handling or storage. The main limitation of using the compound in laboratory experiments is that it is not soluble in water and must be used in organic solvents.
将来の方向性
There are a number of potential future directions for research on benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-. These include further investigation into the biochemical and physiological effects of the compound, as well as further research into its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and organic semiconductors. Additionally, further research into the synthesis of the compound and its derivatives may lead to new and more efficient synthesis methods. Finally, further research into the mechanism of action of the compound may lead to a better understanding of its unique properties and its potential applications.
合成法
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- can be synthesized from benzene and nitrobenzene using a nitroalkylation reaction. The reaction involves the addition of nitrobenzene to benzene in the presence of a base such as potassium hydroxide. The resulting product is a nitroalkylated benzene derivative.
科学的研究の応用
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- has been used in a wide variety of scientific research applications. It has been used as a substrate in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials. It has also been used as a reagent in the synthesis of pharmaceuticals and in the synthesis of dyes and pigments. Additionally, the compound has been used in the synthesis of organic semiconductors and in the synthesis of organic light-emitting diodes.
特性
IUPAC Name |
1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFMXZSFUHXQJ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)
